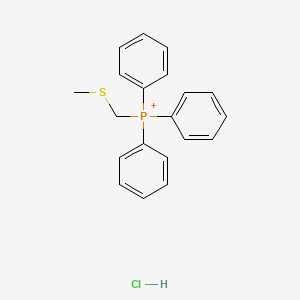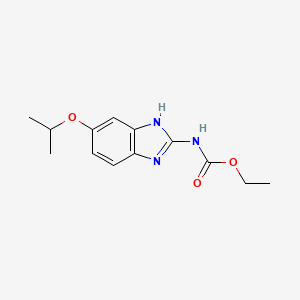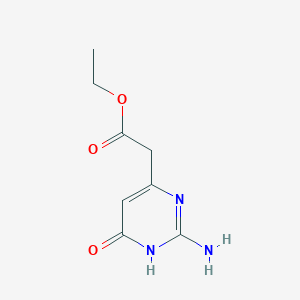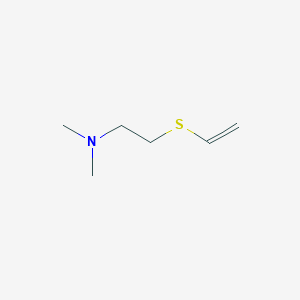
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea moiety connected to two aromatic rings, one of which is substituted with chlorine and methoxy groups, while the other is substituted with fluorine atoms. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,4-difluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique structural features make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential metabolic processes.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea can be compared with other similar urea derivatives, such as:
1-(4-Chlorophenyl)-3-(2,4-difluorophenyl)urea: Similar structure but lacks the methoxy groups, which may affect its chemical reactivity and biological activity.
1-(5-Bromo-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea: Bromine substitution instead of chlorine, which may influence its physical and chemical properties.
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3,4-difluorophenyl)urea: Different substitution pattern on the aromatic ring, potentially leading to variations in its activity and applications.
Propriétés
Formule moléculaire |
C15H13ClF2N2O3 |
|---|---|
Poids moléculaire |
342.72 g/mol |
Nom IUPAC |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea |
InChI |
InChI=1S/C15H13ClF2N2O3/c1-22-13-7-14(23-2)12(6-9(13)16)20-15(21)19-11-4-3-8(17)5-10(11)18/h3-7H,1-2H3,(H2,19,20,21) |
Clé InChI |
PXAHWORRZPGWSL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)F)F)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)


